![molecular formula C17H22N2O3 B5724371 N-(tert-butyl)-N-[(2-hydroxy-6-methoxy-3-quinolinyl)methyl]acetamide](/img/structure/B5724371.png)
N-(tert-butyl)-N-[(2-hydroxy-6-methoxy-3-quinolinyl)methyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(tert-butyl)-N-[(2-hydroxy-6-methoxy-3-quinolinyl)methyl]acetamide, commonly known as TBAQ, is a quinoline derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. TBAQ is a synthetic compound that has been synthesized through various methods and has demonstrated promising results in various scientific research studies.
作用機序
The mechanism of action of TBAQ is not fully understood. However, it has been suggested that TBAQ exerts its therapeutic effects by inhibiting the activity of various enzymes and proteins involved in inflammation, tumor growth, and microbial infection. TBAQ has also been shown to possess antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
TBAQ has been shown to possess various biochemical and physiological effects. TBAQ has been shown to inhibit the activity of various enzymes and proteins involved in inflammation, tumor growth, and microbial infection. TBAQ has also been shown to possess antioxidant properties, which may contribute to its neuroprotective effects. TBAQ has been shown to possess hypoglycemic properties, which may be beneficial in the treatment of diabetes.
実験室実験の利点と制限
TBAQ has several advantages for lab experiments. TBAQ is a synthetic compound that can be easily synthesized using various methods. TBAQ is also stable and can be stored for extended periods without significant degradation. However, TBAQ also has some limitations for lab experiments. TBAQ is not water-soluble, which may limit its use in certain experiments. TBAQ is also relatively expensive, which may limit its use in large-scale experiments.
将来の方向性
There are several possible future directions for TBAQ research. TBAQ may be further investigated for its potential use in the treatment of various neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. TBAQ may also be investigated for its potential use in the treatment of various types of cancer, including breast cancer, lung cancer, and prostate cancer. TBAQ may also be further investigated for its potential use in the treatment of diabetes and other metabolic disorders. Additionally, there may be opportunities to develop new synthetic analogs of TBAQ with improved therapeutic properties.
合成法
TBAQ can be synthesized using various methods, including the reaction of 2-hydroxy-6-methoxyquinoline with tert-butyl chloroacetate in the presence of a base. Another method involves the reaction of 2-hydroxy-6-methoxyquinoline with tert-butyl chloroacetate in the presence of palladium catalysts. The synthesis of TBAQ is a multi-step process that requires careful handling and purification to ensure the purity of the final product.
科学的研究の応用
TBAQ has been extensively studied in various scientific research studies due to its potential therapeutic applications. TBAQ has been shown to possess anti-inflammatory, antitumor, and antimicrobial properties. TBAQ has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. TBAQ has also been investigated for its potential use in the treatment of diabetes, as it has been shown to possess hypoglycemic properties.
特性
IUPAC Name |
N-tert-butyl-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-11(20)19(17(2,3)4)10-13-8-12-9-14(22-5)6-7-15(12)18-16(13)21/h6-9H,10H2,1-5H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVKWSDOYPAPRKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC1=CC2=C(C=CC(=C2)OC)NC1=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


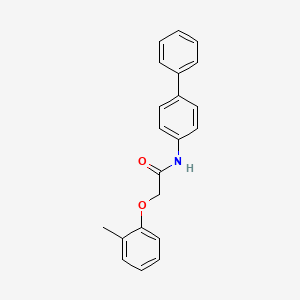

![N-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]-N-methylurea](/img/structure/B5724321.png)
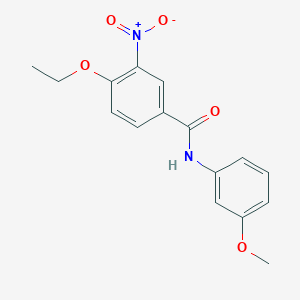
![N'-[(5,6-dichloro-5,6-difluorobicyclo[2.2.1]hept-2-yl)methylene]isonicotinohydrazide](/img/structure/B5724331.png)
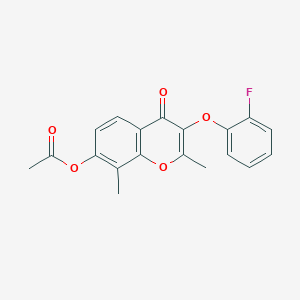
![2-[4-(3-methoxyphenyl)-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one thiosemicarbazone](/img/structure/B5724347.png)

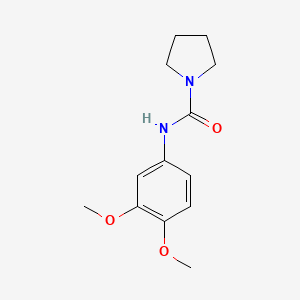

![N-{[(4-fluorophenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5724386.png)
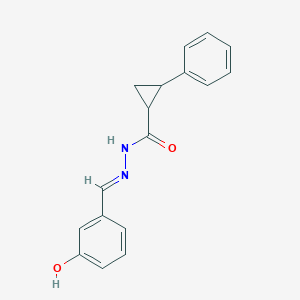
![N-(2-methoxyphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5724404.png)